Cas no 2138521-91-0 (4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide)
4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2138521-91-0
- 4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
- EN300-1167243
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- Inchi: 1S/C14H16N4O4S2/c19-18(20)12-1-3-13(4-2-12)24(21,22)17(14-16-9-10-23-14)11-5-7-15-8-6-11/h1-4,9-11,15H,5-8H2
- InChI Key: DLNPGWNBVAMOEQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(N(C1=NC=CS1)C1CCNCC1)(=O)=O
Computed Properties
- Exact Mass: 368.06129735g/mol
- Monoisotopic Mass: 368.06129735g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 24
- Rotatable Bond Count: 4
- Complexity: 534
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 145Ų
4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1167243-50mg |
2138521-91-0 | 50mg |
$816.0 | 2023-10-03 | |||
| Enamine | EN300-1167243-100mg |
2138521-91-0 | 100mg |
$855.0 | 2023-10-03 | |||
| Enamine | EN300-1167243-250mg |
2138521-91-0 | 250mg |
$893.0 | 2023-10-03 | |||
| Enamine | EN300-1167243-500mg |
2138521-91-0 | 500mg |
$933.0 | 2023-10-03 | |||
| Enamine | EN300-1167243-1000mg |
2138521-91-0 | 1000mg |
$971.0 | 2023-10-03 | |||
| Enamine | EN300-1167243-2500mg |
2138521-91-0 | 2500mg |
$1903.0 | 2023-10-03 | |||
| Enamine | EN300-1167243-5000mg |
2138521-91-0 | 5000mg |
$2816.0 | 2023-10-03 | |||
| Enamine | EN300-1167243-10000mg |
2138521-91-0 | 10000mg |
$4176.0 | 2023-10-03 | |||
| Enamine | EN300-1167243-1.0g |
2138521-91-0 | 1g |
$0.0 | 2023-06-08 |
4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
Additional information on 4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
Introduction to 4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide (CAS No. 2138521-91-0)
The compound 4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide, identified by its CAS number 2138521-91-0, represents a significant advancement in the field of medicinal chemistry. This heterocyclic sulfonamide derivative has garnered attention due to its unique structural features and promising pharmacological properties. The molecular framework integrates a nitro group, a piperidine moiety, and a 1,3-thiazole ring, which collectively contribute to its distinct chemical and biological characteristics.
Recent studies have highlighted the potential of sulfonamide derivatives as scaffolds for developing novel therapeutic agents. The presence of the sulfonamide functional group (-SO₂NH₂) in 4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide enhances its interaction with biological targets, making it a valuable candidate for further exploration in drug discovery. The nitro group (NO₂) further modulates the electronic properties of the molecule, influencing its reactivity and binding affinity. This combination of structural elements positions the compound as a versatile tool for investigating mechanisms of action across multiple disease pathways.
In the context of contemporary pharmaceutical research, 4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide has been explored for its potential applications in addressing inflammatory and immunomodulatory disorders. The piperidine ring is known to enhance solubility and metabolic stability, while the 1,3-thiazole moiety is associated with antimicrobial and anti-inflammatory activities. These attributes make the compound an attractive candidate for further development into a lead compound for novel therapeutics.
Advances in computational chemistry have enabled more efficient screening of such derivatives. Molecular modeling studies suggest that 4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide exhibits favorable binding interactions with enzymes and receptors implicated in metabolic diseases and cancer. The nitro group's ability to engage in hydrogen bonding and hydrophobic interactions further enhances its potential as a pharmacophore. These insights are derived from high-throughput virtual screening (HTVS) and molecular dynamics (MD) simulations, which have become indispensable tools in modern drug discovery.
The synthesis of 4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide involves multi-step organic reactions that showcase the synthetic prowess of medicinal chemists. Key steps include nitration of benzene derivatives, nucleophilic substitution to introduce the piperidine and thiazole rings, followed by sulfonamide formation. These synthetic pathways highlight the importance of functional group transformations in creating complex molecules with tailored biological activities.
Preclinical studies have begun to unravel the pharmacological profile of 4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide. Initial findings indicate that it exhibits moderate potency against certain enzymatic targets while maintaining selectivity over off-target proteins. This balance is crucial for minimizing side effects in therapeutic applications. Additionally, the compound demonstrates reasonable oral bioavailability and metabolic stability, suggesting its feasibility for further clinical development.
The integration of machine learning (ML) and artificial intelligence (AI) into drug discovery has accelerated the process of identifying promising candidates like 4-nitro-N-(piperidin-4-yl)-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide. Predictive models have been developed to assess physicochemical properties and ADME (Absorption, Distribution, Metabolism, Excretion) profiles early in the discovery process. These models leverage large datasets to forecast potential success rates of compounds in preclinical trials, thereby optimizing resource allocation.
The role of sulfonamide derivatives in medicinal chemistry cannot be overstated. They serve as key intermediates in synthesizing bioactive molecules with diverse therapeutic applications. The structural motif present in 4-nitro-N-(piperidin-4-ylyl)-N-(1,3-thiazol--2--ylyl)benzene--sulfonamide exemplifies how strategic modifications can yield compounds with enhanced pharmacological properties. Future research will likely focus on optimizing this scaffold to improve efficacy and reduce toxicity.
Collaborative efforts between academic institutions and pharmaceutical companies are essential for translating laboratory findings into clinical reality. The case of 4-nitro-N-(piperidin--ylyl)--N(---thiazol--ylyl--)benzene--sulfonamide underscores this need for interdisciplinary cooperation. By combining expertise in organic synthesis, computational modeling, and biological testing, researchers can accelerate the development pipeline for novel therapeutics.
The broader implications of such discoveries extend beyond immediate therapeutic benefits. They contribute to our fundamental understanding of disease mechanisms and provide new tools for therapeutic intervention. As research progresses, compounds like 4-nitro-N(---ylyl)--N(---thiazol--ylyl--)benzene--sulfonamide will continue to serve as valuable building blocks for next-generation drugs targeting complex diseases.
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